Ganodermaones B

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

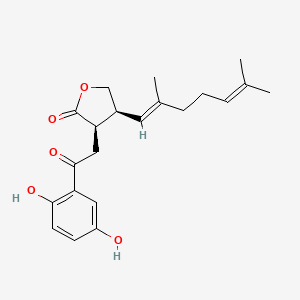

C21H26O5 |

|---|---|

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

(3R,4S)-3-[2-(2,5-dihydroxyphenyl)-2-oxoethyl]-4-[(1E)-2,6-dimethylhepta-1,5-dienyl]oxolan-2-one |

InChI |

InChI=1S/C21H26O5/c1-13(2)5-4-6-14(3)9-15-12-26-21(25)17(15)11-20(24)18-10-16(22)7-8-19(18)23/h5,7-10,15,17,22-23H,4,6,11-12H2,1-3H3/b14-9+/t15-,17-/m1/s1 |

Clave InChI |

UEGQULGCXNVCAY-VYBRZGLESA-N |

SMILES isomérico |

CC(=CCC/C(=C/[C@@H]1COC(=O)[C@@H]1CC(=O)C2=C(C=CC(=C2)O)O)/C)C |

SMILES canónico |

CC(=CCCC(=CC1COC(=O)C1CC(=O)C2=C(C=CC(=C2)O)O)C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Bioactive Triterpenoids from Ganoderma Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungi of the genus Ganoderma, commonly known as Reishi or Lingzhi, have been a cornerstone of traditional medicine in Asia for centuries. Modern scientific investigation has identified a vast array of bioactive secondary metabolites within these fungi, with triterpenoids being one of the most significant classes. These compounds, particularly the highly oxygenated lanostane-type triterpenoids, are credited with a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of key triterpenoids from Ganoderma species. While the initial query specified "Ganodermanones B," extensive literature review suggests this may be a less common name or a potential misspelling for other well-documented and structurally similar compounds. Therefore, this guide will focus on three prominent and extensively researched triterpenoids: Ganoderic Acid B , Ganoderol B , and Ganodermanontriol (B1230169) . The methodologies, data, and biological insights presented herein are intended to serve as a valuable resource for researchers actively engaged in natural product discovery and drug development.

Ganoderic Acid B: A Key Bioactive Triterpenoid (B12794562)

Discovery and Background

Ganoderic acid B is one of the first triterpenoids isolated from the fruiting bodies of Ganoderma lucidum.[1] Its discovery in the early 1980s was a significant step in understanding the chemical basis of the medicinal properties of this fungus.[1] Ganoderic acid B is a highly oxidized lanostane-type triterpene, and its structure has been elucidated through extensive spectroscopic analysis.[2] It is often used as a chemical marker for the quality control of Ganoderma lucidum and its derived products due to its significant presence and potent bioactivities.[2]

Experimental Protocols for Isolation and Purification

The isolation of Ganoderic Acid B from Ganoderma fungi involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on established methodologies.[3][4]

1.2.1. Extraction

-

Sample Preparation: Dried and powdered fruiting bodies of Ganoderma lucidum are used as the starting material.

-

Solvent Extraction: The powdered material is extracted with a polar solvent, typically 95% ethanol (B145695), at an elevated temperature (e.g., 80°C) for several hours. This process is usually repeated multiple times to ensure exhaustive extraction.[3] An alternative method involves sequential extraction with solvents of increasing polarity.

-

Concentration: The resulting ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

1.2.2. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of non-polar to polar solvents, such as a chloroform (B151607)/acetone or hexane/ethyl acetate (B1210297) gradient system.[3] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase Column Chromatography: Fractions enriched with Ganoderic Acid B are further purified using a reversed-phase C18 column, eluting with a water/methanol (B129727) gradient.[3]

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of acetonitrile (B52724) and acidified water (e.g., 0.1% acetic acid).[5][6] The elution is monitored by a UV detector, typically at 252 nm.[5][6]

-

Crystallization: The purified Ganoderic Acid B can be crystallized from a suitable solvent system to obtain a highly pure compound.

Quantitative Data

The content of Ganoderic Acid B can vary significantly depending on the Ganoderma species, cultivation conditions, and the part of the fungus used. High-performance liquid chromatography (HPLC) is the most common method for the quantitative analysis of Ganoderic Acid B.[5][6]

| Parameter | Value | Methodology | Source |

| Concentration Range in Ganoderma spp. | 16.64 to 916.89 µg/g | Reverse-Phase HPLC | [5][6] |

| Limit of Detection (LOD) - UPLC-MS/MS | µg/kg range | UPLC-MS/MS | [7] |

| Limit of Quantification (LOQ) - UPLC-MS/MS | µg/kg range | UPLC-MS/MS | [7] |

| Recovery Range (HPLC) | 89.1–114.0% | Reverse-Phase HPLC | [6] |

| Intra-day Precision (RSD) | < 6.8% | Reverse-Phase HPLC | [6] |

| Inter-day Precision (RSD) | < 8.1% | Reverse-Phase HPLC | [6] |

Biological Activity and Signaling Pathways

Ganoderic Acid B exhibits a range of biological activities, including anti-inflammatory and anti-viral effects.[8][9]

-

Anti-inflammatory Activity: Ganoderic Acid B has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-induced A549 cells.[9] This anti-inflammatory effect is partly mediated through the modulation of the NF-κB and MAPK signaling pathways.[10]

-

Anti-viral Activity: It has been identified as a moderately active inhibitor of HIV-1 protease, with an IC50 value of 170 μM.[9]

-

Telomerase Inhibition: Ganoderic Acid B can inhibit the activation of Epstein-Barr virus (EBV) antigens, acting as a telomerase inhibitor.[9]

Caption: Putative mechanism of Ganoderic Acid B's anti-inflammatory action.

Ganoderol B: A Potent Enzyme Inhibitor

Discovery and Background

Ganoderol B is another significant lanostanoid triterpene isolated from the fruiting body of Ganoderma lucidum.[11] Its structure has been identified as (3β,24E)-lanosta-7,9(11),24-trien-3,26-diol.[11] Research on Ganoderol B has highlighted its potent inhibitory effects on specific enzymes, suggesting its therapeutic potential in metabolic disorders and hormone-dependent cancers.[11][12]

Experimental Protocols for Isolation and Purification

The isolation of Ganoderol B follows a similar path to that of Ganoderic Acid B, with specific modifications to separate this neutral triterpene.[11][13]

2.2.1. Extraction

-

Sample Preparation: Air-dried and powdered fruiting bodies of Ganoderma lucidum.

-

Solvent Extraction: Extraction with chloroform (CHCl3) or ethanol.[11]

-

Fractionation: The crude extract is often partitioned to separate neutral components from acidic ones. The neutral fraction is enriched in Ganoderol B.[11]

2.2.2. Chromatographic Purification

-

Silica Gel Column Chromatography: The neutral fraction is subjected to silica gel column chromatography.

-

Preparative HPLC: Further purification is achieved using preparative HPLC, often on a silica gel or C18 column.[11]

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC has also been successfully employed for the preparative isolation of Ganoderol B from Ganoderma lucidum mycelia.[13]

Quantitative Data

Quantitative analysis of Ganoderol B is crucial for standardizing extracts and for pharmacological studies.

| Parameter | Value | Methodology | Source |

| IC50 (α-glucosidase inhibition) | 48.5 µg/ml (119.8 µM) | In vitro enzyme assay | [11] |

| Purity (after HSCCC) | 90.4% | HPLC | [13] |

Biological Activity and Signaling Pathways

Ganoderol B has demonstrated significant biological activities, particularly in enzyme inhibition and hormone receptor modulation.

-

α-Glucosidase Inhibition: Ganoderol B is a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests its potential as a therapeutic agent for type 2 diabetes.[11] Its inhibitory activity is significantly stronger than the positive control, acarbose.[11]

-

Anti-androgenic Activity: Ganoderol B exhibits anti-androgenic effects by inhibiting 5α-reductase and binding to the androgen receptor (AR).[12] This dual action leads to the suppression of androgen-induced prostate cancer cell growth and down-regulation of AR signaling.[12]

Caption: Dual inhibitory action of Ganoderol B.

Ganodermanontriol: A Lanostanoid with Anti-Cancer Properties

Discovery and Background

Ganodermanontriol is a lanostanoid triterpene that has been isolated from Ganoderma lucidum.[14] Its chemical structure has been fully characterized, and it has garnered significant interest for its potent anti-cancer activities, particularly against colon and breast cancer cells.[15][16]

Experimental Protocols for Isolation and Purification

The isolation of Ganodermanontriol involves a systematic extraction and chromatographic process.[17]

3.2.1. Extraction

-

Sample Preparation: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder.

-

Solvent Extraction: The powder is extracted with methanol (MeOH).

-

Solvent Partitioning: The methanol extract is then partitioned between ethyl acetate (EtOAc) and water. The EtOAc fraction, which contains the triterpenoids, is collected.

3.2.2. Chromatographic Purification

-

Silica Gel Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography and eluted with a hexane-EtOAc gradient.

-

Sephadex LH-20 Column Chromatography: Further separation is achieved using a Sephadex LH-20 column with a chloroform-methanol (1:1) mobile phase.

-

Preparative HPLC: The final purification is carried out using preparative HPLC on a C18 column with a methanol-water gradient.

Quantitative Data

The bioactivity of Ganodermanontriol is concentration-dependent, and its quantification is essential for in vitro and in vivo studies.

| Parameter | Value | Cell Line | Source |

| IC50 (Cell Proliferation Inhibition) | 5.8 µM | MCF-7 (Breast Cancer) | [18] |

| IC50 (Cell Proliferation Inhibition) | 9.7 µM | MDA-MB-231 (Breast Cancer) | [18] |

Biological Activity and Signaling Pathways

Ganodermanontriol has been shown to suppress the growth of cancer cells through the modulation of key signaling pathways.

-

Inhibition of Colon Cancer Cell Growth: Ganodermanontriol inhibits the proliferation of HCT-116 and HT-29 colon cancer cells.[16] This effect is mediated through the inhibition of the transcriptional activity of β-catenin and the downregulation of its target gene, cyclin D1.[16]

-

Suppression of Breast Cancer Cells: It also inhibits the proliferation and colony formation of highly invasive, therapy-resistant breast cancer cells.[15]

Caption: Ganodermanontriol's impact on the Wnt/β-catenin signaling pathway.

General Experimental Workflow

The isolation of triterpenoids from Ganoderma fungi generally follows a standardized workflow, which can be adapted based on the specific properties of the target compound.

Caption: General workflow for triterpenoid isolation from Ganoderma.

Conclusion

The triterpenoids isolated from Ganoderma fungi, including Ganoderic Acid B, Ganoderol B, and Ganodermanontriol, represent a rich source of bioactive compounds with significant therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to isolate and study these and other related compounds. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, opens up new avenues for the development of novel therapeutics for a range of diseases, from metabolic disorders to cancer. Further research into the vast chemical diversity of Ganoderma is warranted to uncover more novel compounds and to fully realize the medicinal potential of this remarkable fungus.

References

- 1. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural identification of the metabolites of ganoderic acid B from Ganoderma lucidum in rats based on liquid chromatography coupled with electrospray ionization hybrid ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. scielo.org.mx [scielo.org.mx]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ganoderol B: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anti-androgen effect of ganoderol B isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ganodermanontriol - Wikipedia [en.wikipedia.org]

- 15. plantaanalytica.com [plantaanalytica.com]

- 16. Ganodermanontriol, a lanostanoid triterpene from Ganoderma lucidum, suppresses growth of colon cancer cells through ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Semisynthesis and biological evaluation of ganodermanontriol and its stereoisomeric triols - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Ganodermaone B: A Technical Guide to its Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of Ganodermaone B, a rearranged meroterpenoid isolated from Ganoderma fungi. This document details the structural elucidation, physicochemical properties, and the experimental methodologies employed in its discovery. All quantitative data is presented in standardized tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Structural Elucidation and Physicochemical Properties

Ganodermaone B, along with its counterpart Ganodermaone A, was first isolated from the fruiting bodies of a Ganoderma species.[1][2] The structural determination was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Spectroscopic Data

The structural backbone of Ganodermaone B was primarily elucidated using 1D and 2D NMR spectroscopy. The key quantitative data are summarized in the tables below.

Table 1: ¹H NMR Data for Ganodermaone B (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 6.68 | d | 8.4 |

| 5 | 6.56 | d | 8.4 |

| 6 | 6.53 | s | |

| 1' | 3.25 | m | |

| 2' | 5.35 | t | 7.1 |

| 4' | 2.05 | m | |

| 5' | 2.15 | m | |

| 6' | 5.09 | t | 7.1 |

| 8' | 1.60 | s | |

| 9' | 1.68 | s | |

| 10' | 1.58 | s | |

| 11' | 4.58 | s | |

| 11' | 4.69 | s |

Table 2: ¹³C NMR Data for Ganodermaone B (125 MHz, CD₃OD)

| Position | δC (ppm) |

| 1 | 150.2 |

| 2 | 117.1 |

| 3 | 145.9 |

| 4 | 116.1 |

| 5 | 119.8 |

| 6 | 115.3 |

| 1' | 36.4 |

| 2' | 124.8 |

| 3' | 135.1 |

| 4' | 40.8 |

| 5' | 27.5 |

| 6' | 125.4 |

| 7' | 132.3 |

| 8' | 16.2 |

| 9' | 25.9 |

| 10' | 17.8 |

| 11' | 110.2 |

| 12' | 149.8 |

Table 3: Physicochemical Properties of Ganodermaone B

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₃ |

| Molecular Weight | 344.45 g/mol |

| HR-ESI-MS [M+H]⁺ | m/z 345.2111 (calcd. for C₂₁H₂₉O₃, 345.2117) |

| Optical Rotation [α]²⁰D | +15.8 (c 0.1, MeOH) |

| UV (MeOH) λₘₐₓ (log ε) | 210 (4.32), 292 (3.85) nm |

| IR (KBr) νₘₐₓ | 3380, 2925, 1630, 1500, 1450, 1230, 810 cm⁻¹ |

Experimental Protocols

The following section details the methodologies used for the isolation, purification, and structural characterization of Ganodermaone B.

Isolation and Purification Workflow

The fruiting bodies of the Ganoderma species were collected, dried, and powdered. The powder was then subjected to an extraction and chromatographic separation process to isolate the pure compound.

Protocol Details:

-

Extraction: The powdered fruiting bodies (10 kg) were extracted three times with 95% ethanol (B145695) at room temperature. The combined extracts were then concentrated under reduced pressure to yield a crude extract.

-

Partition: The crude extract was suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc). The EtOAc soluble fraction was collected and concentrated.

-

Column Chromatography: The EtOAc extract was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-EtOAc. Fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20: Fractions containing the compound of interest were further purified on a Sephadex LH-20 column using a mobile phase of dichloromethane-methanol (1:1).

-

Preparative HPLC: Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water gradient to yield pure Ganodermaone B.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal (CD₃OD: δH 3.31, δC 49.0).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were obtained on an Agilent 6210 TOF mass spectrometer.

-

Optical Rotation: Optical rotation was measured on a PerkinElmer 341 polarimeter.

-

UV-Vis Spectroscopy: UV spectra were recorded on a Shimadzu UV-2401PC spectrophotometer.

-

Infrared Spectroscopy: IR spectra were obtained using a Bruker Tensor 27 spectrometer with KBr pellets.

Plausible Biosynthetic Pathway

Ganodermaone B is a meroterpenoid, suggesting a biosynthetic origin from both the polyketide and terpenoid pathways. A plausible biosynthetic pathway is proposed below.

This proposed pathway involves the formation of an aromatic precursor from the polyketide pathway and an isoprenoid unit from the terpenoid pathway. These intermediates undergo prenylation, followed by a series of oxidative cyclizations and rearrangements to form the final structure of Ganodermaone B.

This technical guide provides a foundational understanding of the initial characterization of Ganodermaone B. Further research into its biological activities and potential therapeutic applications is warranted.

References

- 1. Meroterpenoids From Ganoderma lucidum Mushrooms and Their Biological Roles in Insulin Resistance and Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Meroterpenoids From Ganoderma lucidum Mushrooms and Their Biological Roles in Insulin Resistance and Triple-Negative Breast Cancer [frontiersin.org]

Navigating the Bioactivity of Ganodermanone B: A Technical Guide to Preliminary Screening

A notable scarcity of published research specifically detailing the preliminary biological activity of Ganodermanone B necessitates a broader approach to understanding its potential therapeutic value. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals by leveraging established methodologies and findings from studies on closely related compounds isolated from Ganoderma species. The protocols and pathways detailed herein represent the standard approach for evaluating the bioactivity of novel natural products within this class.

Core Biological Activities of Ganoderma Triterpenoids

Compounds isolated from Ganoderma species, particularly triterpenoids similar in structure to Ganodermanone B, are most frequently investigated for their anti-inflammatory, antioxidant, and cytotoxic activities. Preliminary screening of Ganodermanone B would logically commence with these assays to establish a foundational biological profile.

Data Presentation: Comparative Bioactivity of Ganoderma Compounds

While specific quantitative data for Ganodermanone B is not available in the public domain, the following table summarizes representative bioactivity data for other relevant Ganoderma compounds to provide a comparative context for potential screening results.

| Compound/Extract | Assay | Cell Line/System | Endpoint | Result (IC50/EC50) |

| Ganoderic Acid A | Cytotoxicity | MDA-MB-231 (Breast Cancer) | Cell Viability | Not specified, but inhibits proliferation |

| Ganoderic Acid B | Anti-HIV-1 Protease | Enzyme Assay | Enzyme Inhibition | 170 µM[1] |

| Ganoderma lucidum Polysaccharides | Anti-inflammatory | Carrageenan-induced paw edema (in vivo) | Edema Inhibition | 57.6% inhibition at 100 mg/kg[2] |

| Ganoderma lucidum Polysaccharides | Antitumor | Ehrlich's ascites carcinoma (in vivo) | Tumor Volume Reduction | 80.8% reduction at 100 mg/kg[2] |

| Ganoderma neo-japonicum Fr. (c) | Antioxidant | DPPH Radical Scavenging | Radical Scavenging | Not specified, but showed strongest activity |

| Ganoderma neo-japonicum Fr. (c) | Anti-inflammatory | LPS-stimulated RAW264.7 | NO Production Inhibition | Not specified, but showed strongest activity |

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the preliminary screening of a novel compound like Ganodermanone B.

Antioxidant Activity Assays

Antioxidant capacity is a common starting point for the evaluation of natural products.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Prepare a stock solution of Ganodermanone B in a suitable solvent (e.g., DMSO or methanol).

-

Create a series of dilutions of the stock solution.

-

In a 96-well plate, mix the Ganodermanone B dilutions with a methanolic solution of DPPH.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Ascorbic acid or Trolox is commonly used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical cation solution with ethanol (B145695) or buffer to a specific absorbance at 734 nm.

-

Add dilutions of Ganodermanone B to the ABTS radical cation solution.

-

Measure the absorbance at 734 nm after a set incubation period (e.g., 6 minutes).[3]

-

Calculate the percentage of inhibition and the IC50 value as in the DPPH assay.

-

Anti-inflammatory Activity Assays

Inflammation is a key pathological process in many diseases, making anti-inflammatory activity a critical area of investigation.

-

Nitric Oxide (NO) Production in LPS-stimulated Macrophages: This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of Ganodermanone B for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 18-24 hours.[3]

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the results.

-

A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

-

-

Cytokine Production Assays (ELISA): This method quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Following the same cell culture and treatment protocol as the NO assay, collect the cell supernatants.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

-

Cytotoxicity Assays

Determining the cytotoxic potential of a compound is essential, both for identifying potential anticancer activity and for understanding its safety profile.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) or normal cell lines in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Ganodermanone B for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Visualization of Key Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the observed biological activities is a critical next step after initial screening. The following diagrams illustrate key signaling pathways often modulated by Ganoderma compounds and a general workflow for bioactivity screening.

Caption: General experimental workflow for the preliminary biological activity screening of a natural product.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Ganodermanone B.

References

- 1. Ganoderic acid B - Immunomart [immunomart.com]

- 2. Antitumor and anti-inflammatory activities of polysaccharides isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

Ganodermaones B and its Meroterpenoid Relatives: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ganodermaones B and its relationship to other bioactive compounds isolated from Ganoderma species. Given the emergent nature of research on this compound, this document contextualizes its significance by drawing comparisons with more extensively studied Ganoderma meroterpenoids and triterpenoids. This guide synthesizes available data on chemical structures, biosynthetic pathways, and biological activities, presenting it in a format amenable to detailed scientific inquiry.

Introduction to Ganoderma Compounds

The genus Ganoderma, a group of polypore mushrooms, has been a cornerstone of traditional medicine in Asia for centuries.[1] Modern phytochemical research has led to the isolation of over 500 secondary metabolites from various Ganoderma species, including triterpenoids, polysaccharides, and a notable class of hybrid natural products known as meroterpenoids.[2] These compounds are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and immunomodulatory effects.[3]

Triterpenoids, such as ganoderic acids, lucidenic acids, and ganoderols, are lanostane-type tetracyclic compounds that have been extensively studied.[4] Meroterpenoids, on the other hand, are hybrid molecules with a portion derived from the terpenoid pathway and another from a different biosynthetic route, often the shikimate pathway, resulting in a characteristic 1,2,4-trisubstituted phenyl group attached to a polyunsaturated terpenoid moiety.[1] this compound is classified within this promising group of meroterpenoids.

This compound: A Hypothetical Meroterpenoid

Direct experimental data on this compound is currently limited in publicly accessible scientific literature. However, its existence and putative structure are proposed in the plausible biosynthetic pathway of Ganoderma meroterpenoids.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway suggests that this compound is an intermediate in the complex chemical synthesis of various meroterpenoids within the Ganoderma species. The pathway originates from the combination of aromatic precursors and isoprenoid units.

Related and Co-isolated Ganoderma Compounds

To understand the potential biological significance of this compound, it is instructive to examine the properties of well-characterized triterpenoids from Ganoderma. These compounds share biosynthetic precursors and often exhibit overlapping biological activities.

Ganoderic Acids

Ganoderic acids are highly oxygenated lanostane-type triterpenoids and are among the most studied compounds from Ganoderma.[5]

-

Ganoderic Acid B: This compound has demonstrated inhibitory activity against HIV-1 protease and the activation of Epstein-Barr virus (EBV) antigens, where it acts as a telomerase inhibitor.[6]

Lucidenic Acids

Lucidenic acids are another class of tetracyclic triterpenoids found in Ganoderma.[1]

-

Lucidenic Acid B: This compound is known to induce apoptosis in cancer cells through a mitochondria-mediated pathway, involving the activation of caspase-9 and caspase-3, and the subsequent cleavage of PARP.[7] It has also been shown to inhibit the MAPK/ERK signaling pathway to block liver cancer cell invasion.[8]

Ganoderols

Ganoderols are triterpenoid (B12794562) alcohols from Ganoderma.

-

Ganoderol B: This compound is a potent inhibitor of α-glucosidase and angiotensin-converting enzyme.[9] It also exhibits anti-androgenic activity by inhibiting 5α-reductase and binding to the androgen receptor, suggesting its potential in managing prostate cancer and benign prostatic hyperplasia.[9]

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for key Ganoderma compounds, providing a basis for comparison and for postulating the potential efficacy of novel meroterpenoids like this compound.

| Compound | Target/Assay | IC50 Value | Source |

| Ganoderol B | α-glucosidase inhibition | 119.8 µM | [9] |

| Lucidenic Acid B | Apoptosis induction in human leukemia cells | Not specified | [7] |

| Ganoderic Acid DM | Wnt5/GSK3β/β-catenin signaling pathway (inhibition in meningioma cells) | Not specified | [10] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of novel compounds are crucial for reproducible research. While a specific protocol for this compound is not yet published, the following methodologies for related compounds serve as a valuable reference.

General Isolation and Purification of Ganoderma Triterpenoids

A common procedure for isolating triterpenoids from Ganoderma fruiting bodies involves the following steps:

-

Extraction: The dried and powdered fruiting bodies are typically extracted with a solvent such as ethanol (B145695) or methanol.[11]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[11]

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC), often using reversed-phase columns.[11]

Signaling Pathways Modulated by Ganoderma Compounds

Several Ganoderma compounds have been shown to exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for identifying potential therapeutic targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Several Ganoderma triterpenoids have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[3][12]

Nrf2 Antioxidant Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Some phytochemicals are known to activate this pathway, leading to the expression of antioxidant enzymes. While direct evidence for this compound is pending, other natural compounds have demonstrated this mechanism.[13][14]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in cell proliferation and differentiation, and its dysregulation is often implicated in cancer. Certain Ganoderma extracts have been shown to suppress this pathway in osteosarcoma cells.[15] Ganoderic acid DM has also been shown to mediate apoptosis in meningioma cells via this pathway.[10]

Conclusion and Future Directions

This compound represents an intriguing but understudied member of the Ganoderma meroterpenoid family. Based on its proposed biosynthetic relationship to other bioactive meroterpenoids and the known pharmacological activities of co-occurring triterpenoids, it holds significant potential for further investigation. Future research should focus on the definitive isolation and structural elucidation of this compound, followed by comprehensive screening for its biological activities. In-depth studies into its mechanisms of action, particularly its effects on key signaling pathways, will be crucial in determining its therapeutic potential. The comparative data and established protocols for related Ganoderma compounds provided in this guide offer a solid foundation for these future research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Ganoderol B | C30H48O2 | CID 13934286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 6. Ganoderic acid B | CAS#:81907-61-1 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CAS 95311-95-8: Lucidenic acid B | CymitQuimica [cymitquimica.com]

- 9. Ganoderol B | CAS:104700-96-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ganoderma lucidum Exerts an Anticancer Effect on Human Osteosarcoma Cells via Suppressing the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for Ganodermaones B: An In-depth Technical Guide

Disclaimer: Extensive searches for the compound "Ganodermaones B" did not yield any specific spectroscopic data. It is presumed that this may be a novel, yet unpublished compound, or a proprietary name. To fulfill the user's request for a detailed technical guide on spectroscopic data interpretation, this document will use the well-characterized Ganoderma triterpenoid (B12794562), Ganodermanontriol , as an illustrative example. The data and methodologies presented herein are based on published findings for Ganodermanontriol and related lanostane-type triterpenoids isolated from Ganoderma species.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the isolation, identification, and characterization of natural products.

Introduction to Ganoderma Triterpenoids

Triterpenoids from the genus Ganoderma are a diverse class of natural products with significant therapeutic potential.[1] These compounds are primarily based on a lanostane-type tetracyclic triterpene skeleton and are known for their anti-inflammatory, antioxidant, and cytotoxic activities.[1] The structural elucidation of these compounds relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide provides a comprehensive overview of the spectroscopic data interpretation for a representative Ganoderma triterpenoid, Ganodermanontriol.

Spectroscopic Data for Ganodermanontriol

The following tables summarize the key spectroscopic data for Ganodermanontriol.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of novel organic compounds. For triterpenoids like Ganodermanontriol, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the proton and carbon signals and establishing the connectivity of the molecular framework.

Table 1: ¹H NMR Spectroscopic Data for Ganodermanontriol (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.51 | d | 6.2 | 7-H |

| 5.39 | d | 5.9 | 11-H |

| 3.83, 3.48 | d | 11.3 | 26-H |

| 3.46 | t | 11.0 | 24-H |

| 2.77 | ddd | 6.0, 14.8, 14.8 | 2-Hβ |

| 1.20 | s | - | 19-H |

| 1.13 | s | - | 28-H |

| 1.11 | s | - | 27-H |

| 1.09 | s | - | 29-H |

| 0.92 | d | 6.6 | 21-H |

| 0.88 | s | - | 30-H |

| 0.60 | s | - | 18-H |

Data sourced from published literature.[2]

Table 2: ¹³C NMR Spectroscopic Data for Ganodermanontriol (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 216.8 | C | C-3 |

| 146.6 | C | C-9 |

| 143.0 | C | C-8 |

| 121.0 | CH | C-7 |

| 116.6 | CH | C-11 |

| 79.5 | CH | C-24 |

| 75.3 | C | C-25 |

| 67.8 | CH₂ | C-26 |

| ... (other signals) | ... | ... |

Note: A complete, explicitly assigned ¹³C NMR dataset for Ganodermanontriol was not available in the searched literature. The presented data includes key assignments and is representative of lanostane-type triterpenoids. Full characterization would require 2D NMR analysis.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Table 3: Mass Spectrometry Data for Ganodermanontriol

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HREIMS | EI | 472.3540 | [M]⁺ (Calculated for C₃₀H₄₈O₄: 472.3552)[3][4] |

| ESI-MS | Positive | 473.7 | [M+H]⁺[5] |

| ESI-MS | Positive | 495.7 | [M+Na]⁺[5] |

| ESI-MS | Negative | 471.7 | [M-H]⁻[5] |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about conjugated systems.

Table 4: IR and UV-Vis Spectroscopic Data for Ganodermanontriol

| Spectroscopic Method | Wavelength/Wavenumber | Interpretation |

| IR (KBr) | ~3400 cm⁻¹ | O-H stretching (hydroxyl groups) |

| ~1705 cm⁻¹ | C=O stretching (ketone at C-3) | |

| ~1660 cm⁻¹ | C=C stretching (conjugated diene) | |

| UV (MeOH) | 238, 242, 254 nm | λₘₐₓ characteristic of a heteroannular diene system (lanosta-7,9(11)-diene)[6] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Ganoderma triterpenoids.

Sample Preparation

The isolated and purified triterpenoid (e.g., Ganodermanontriol) is dried under high vacuum to remove residual solvents. For NMR analysis, approximately 1-5 mg of the compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. For MS analysis, the sample is dissolved in a suitable solvent (e.g., methanol (B129727), acetonitrile) to a concentration of approximately 1 mg/mL. For IR analysis, the sample is mixed with KBr powder and pressed into a pellet. For UV-Vis analysis, the sample is dissolved in methanol or ethanol (B145695) to a known concentration.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. ¹H NMR spectra are acquired with a spectral width of 0-12 ppm, while ¹³C NMR spectra are acquired with a spectral width of 0-220 ppm. 2D NMR experiments (COSY, HSQC, HMBC) are performed using standard pulse programs.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Q-TOF mass spectrometer. The sample solution is infused into the ion source at a flow rate of 5-10 µL/min. Data is acquired in both positive and negative ion modes.

IR and UV-Vis Spectroscopy

IR spectra are recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹. UV-Vis spectra are recorded on a UV-Vis spectrophotometer in the range of 200-400 nm.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of data interpretation for the structural elucidation of a Ganoderma triterpenoid.

Experimental Workflow

Caption: Experimental workflow for the isolation and spectroscopic analysis of Ganodermanontriol.

Logic of Spectroscopic Data Interpretation

Caption: Logical flow for the structural elucidation of Ganodermanontriol using spectroscopic data.

Conclusion

The structural elucidation of complex natural products like Ganodermanontriol is a systematic process that relies on the careful acquisition and interpretation of various spectroscopic data. By combining information from NMR, MS, IR, and UV-Vis spectroscopy, it is possible to determine the molecular formula, identify functional groups, establish the connectivity of the carbon skeleton, and deduce the stereochemistry of the molecule. The workflows and data presented in this guide, using Ganodermanontriol as a representative example, provide a foundational understanding for researchers working with novel triterpenoids from Ganoderma and other natural sources.

References

- 1. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Two Novel Lanostane Triterpenoids from Ganoderma Sinense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Silico Prediction of Ganodermaones B Bioactivities: A Technical Guide for Drug Discovery Professionals

Abstract: The genus Ganoderma has been a cornerstone of traditional medicine for centuries, valued for its diverse therapeutic properties. Modern research has identified a vast array of bioactive compounds within these fungi, with triterpenoids and meroterpenoids like Ganodermaones B being of significant interest for their potential pharmacological activities. This technical guide provides an in-depth exploration of the in silico prediction of this compound bioactivities, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details computational methodologies, summarizes predicted bioactivities, and presents relevant experimental protocols for validation. Furthermore, it visualizes key signaling pathways potentially modulated by these compounds, offering a roadmap for future research and development. While direct in silico studies on this compound are limited, this guide leverages data from structurally similar compounds, such as ganoderenic acid B, to provide a predictive framework.

Introduction to this compound and In Silico Drug Discovery

Ganoderma lucidum and other species of the Ganoderma genus are rich sources of complex secondary metabolites, including a diverse group of meroterpenoids.[1] this compound belongs to this class of compounds, which are characterized by a unique chemical scaffold derived from both terpenoid and phenolic biosynthetic pathways.[1] The pharmacological potential of Ganoderma triterpenoids is vast, with studies demonstrating anticancer, anti-inflammatory, antioxidant, and immunomodulatory effects.[2][3][4][5]

In silico drug discovery methods have emerged as powerful tools to accelerate the identification and characterization of bioactive compounds.[6] Techniques such as molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allow for the rapid screening of natural product libraries against various therapeutic targets, providing insights into potential mechanisms of action and guiding further experimental validation.[6][7] This approach significantly reduces the time and cost associated with traditional drug discovery pipelines.

This guide will focus on the predicted bioactivities of this compound, using available data from closely related compounds to infer its therapeutic potential. We will delve into the computational methods used for these predictions and provide detailed protocols for subsequent in vitro validation.

Predicted Bioactivities of this compound and Related Compounds

Based on in silico studies of structurally similar Ganoderma meroterpenoids, this compound is predicted to exhibit a range of bioactivities, primarily centered around anticancer and neuroprotective effects. The following table summarizes the predicted activities and a key molecular docking score for a representative compound, ganoderenic acid B.

| Predicted Bioactivity | Therapeutic Target | Representative Compound | Docking Score (kcal/mol) | Predicted Mechanism of Action |

| Neuroprotective | Microtubule Affinity Regulation Kinase 4 (MARK4) | Ganoderenic Acid B | -10.3 | Inhibition of MARK4, a key enzyme implicated in the pathology of Alzheimer's disease.[8] |

| Chemosensitizing | P-glycoprotein (ABCB1) | Ganoderenic Acid B | Not specified | Inhibition of the ABCB1 transporter, potentially reversing multidrug resistance in cancer cells.[9] |

| Anticancer | AKT1, CDK2, ERK1, TNFα | Various Ganoderma depsidones | -7.72 (for simplicildone A with CDK2) | Modulation of key signaling pathways involved in cancer cell proliferation and survival.[10][11] |

In Silico and Experimental Protocols

This section provides detailed methodologies for the computational prediction and experimental validation of the bioactivities of this compound and related compounds.

In Silico Methodology: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is widely used to predict the binding affinity and interaction patterns of a ligand (e.g., this compound) with a target protein.[13][14]

Protocol for Molecular Docking using AutoDock Vina:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign Kollman charges to the protein using software like AutoDock Tools.

-

Save the prepared protein structure in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound (or a related compound) from a database like PubChem.

-

Optimize the ligand's geometry and assign Gasteiger charges.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site of the target protein. The grid box should be large enough to allow the ligand to move freely within the binding pocket.[15]

-

-

Docking Simulation:

-

Perform the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.[15]

-

The program will generate multiple binding poses of the ligand within the protein's active site, each with a corresponding binding affinity score (in kcal/mol).

-

-

Analysis of Results:

-

Analyze the docking results to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio Visualizer or PyMOL.[8]

-

Experimental Validation: Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][16] It is commonly used to evaluate the anticancer potential of compounds.

Protocol for MTT Assay:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in a culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[18]

-

Gently shake the plate to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Experimental Validation: Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[19][20]

Protocol for DPPH Assay:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. This solution should be freshly prepared and protected from light.[20][21]

-

-

Reaction Setup:

-

Incubation:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each sample using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Visualization of Key Signaling Pathways and Workflows

The predicted bioactivities of this compound suggest its potential to modulate key cellular signaling pathways implicated in cancer and other diseases. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the experimental workflows described above.

Caption: Workflow for in silico prediction of bioactivity.

Caption: PI3K/Akt signaling pathway and potential inhibition.

Caption: MAPK/ERK signaling pathway and potential inhibition.

Caption: NF-κB signaling pathway and potential inhibition.

Conclusion and Future Directions

The in silico prediction of bioactivities offers a promising avenue for the exploration of natural products like this compound. The computational evidence, supported by data from structurally related compounds, suggests that this compound may possess significant anticancer and neuroprotective properties through the modulation of key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.

The experimental protocols provided in this guide offer a clear framework for the validation of these in silico predictions. Future research should focus on the isolation and purification of this compound to facilitate rigorous in vitro and subsequent in vivo testing. Furthermore, comprehensive ADMET profiling will be crucial to assess the drug-like properties and potential safety of this compound. The integration of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of this compound and other novel compounds from the rich pharmacopeia of Ganoderma species.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. cusabio.com [cusabio.com]

- 6. Unraveling bioactive potential and production in Ganoderma lucidum through omics and machine learning modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accessing biological actions of Ganoderma secondary metabolites by in silico profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of potential neuroprotective compound from Ganoderma lucidum extract targeting microtubule affinity regulation kinase 4 involved in Alzheimer's disease through molecular dynamics simulation and MMGBSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. revista.nutricion.org [revista.nutricion.org]

- 15. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. mdpi.com [mdpi.com]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

A Technical Deep Dive into Ganodermaones B: Chemical Classification, Bioactivity, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermaones B, a rearranged meroterpenoid isolated from Ganoderma species, has garnered scientific interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of its chemical classification, biological activity with a focus on its renoprotective effects, and a detailed overview of the experimental protocols for its isolation. Furthermore, this document elucidates the plausible biosynthetic pathway and explores synthetic strategies for this class of complex natural products. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Classification and Structure

This compound is classified as a meroterpenoid , a class of natural products derived from a mixed biosynthetic pathway that combines elements of terpenoid and polyketide biosynthesis. Structurally, it possesses a rearranged carbon skeleton that is unique among the meroterpenoids isolated from Ganoderma fungi. The core structure features a 1,2,4-trisubstituted benzene (B151609) ring linked to a complex polycyclic system. The precise stereochemistry and connectivity were elucidated through extensive spectroscopic analysis, including 1D and 2D NMR, and X-ray crystallography.[1]

Plausible Biosynthetic Pathway of this compound:

The biosynthesis of this compound is hypothesized to involve the coupling of a polyketide-derived aromatic precursor with a terpenoid unit, followed by a series of enzymatic modifications including a key carbon skeleton rearrangement.

References

Methodological & Application

Application Notes and Protocols: Extraction of Ganodermaones B from Fungal Biomass

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermaones B belongs to the meroterpenoid class of natural products, which are secondary metabolites produced by fungi of the Ganoderma genus. These compounds have garnered significant interest within the scientific community due to their potential therapeutic properties, including anti-inflammatory and anti-fibrotic activities. This document provides detailed protocols for the extraction, purification, and quantification of this compound from fungal biomass, as well as an overview of its potential biological activity and associated signaling pathways.

Data Presentation

The following tables summarize quantitative data related to the extraction and analysis of meroterpenoids and other related compounds from Ganoderma species. It is important to note that specific yield and purity for this compound are not widely reported in the literature; the data presented here are based on general triterpenoid (B12794562) and meroterpenoid extraction studies and should be considered as a reference for optimization.

Table 1: Comparison of Extraction Methods for Triterpenoids from Ganoderma lucidum

| Extraction Method | Solvent | Temperature (°C) | Time | Triterpenoid Yield (%) | Reference |

| Soxhlet Extraction | Ethanol (B145695) (95%) | Boiling point | 8 h | 1.25 | [1] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol (89.5%) | Not specified (100 W) | 40 min | 4.9 ± 0.6 (extract yield) | [1] |

| Heat-Assisted Extraction (HAE) | Ethanol (62.5%) | 90.0 | 78.9 min | Not specified | [1] |

| Supercritical CO₂ Extraction | Ethanol | 40 | 2.5 h | Not specified | [2] |

Table 2: HPLC-UV Method Validation Parameters for Quantification of Ganoderic Acids (Related Triterpenoids)

| Parameter | Result | Reference |

| Linearity (r²) | > 0.999 | [3][4][5] |

| Limit of Detection (LOD) (µg/mL) | 0.34 - 1.41 | [4][5] |

| Limit of Quantification (LOQ) (µg/mL) | 1.01 - 4.23 | [4][5] |

| Precision (RSD, %) | Intra-day: 0.81 - 3.20, Inter-day: 0.43 - 3.67 | [4][5] |

| Accuracy/Recovery (%) | 93 - 103 | [3][4] |

Experimental Protocols

Protocol 1: General Extraction of Meroterpenoids from Ganoderma Biomass

This protocol describes a general method for the extraction of meroterpenoids, including this compound, from the dried fruiting bodies of Ganoderma species.

1. Sample Preparation: a. Obtain dried fruiting bodies of Ganoderma lucidum or other relevant Ganoderma species. b. Grind the dried fungal biomass into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

2. Solvent Extraction: a. Weigh 100 g of the dried fungal powder and place it in a large flask. b. Add 1 L of 95% ethanol to the flask. c. Macerate the mixture at room temperature for 24 hours with occasional stirring. d. Alternatively, for a more efficient extraction, perform ultrasound-assisted extraction (UAE) for 40-60 minutes at a controlled temperature (e.g., 40-50°C). e. After the extraction period, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid residue. f. Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of the compounds. g. Combine all the filtrates.

3. Concentration: a. Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the purification of this compound from the crude extract using a combination of chromatographic techniques.

1. Fractionation of the Crude Extract: a. Dissolve the crude extract in a minimal amount of methanol (B129727). b. Subject the dissolved extract to column chromatography on a silica (B1680970) gel (100-200 mesh) column. c. Elute the column with a gradient of solvents, starting with n-hexane, followed by increasing proportions of ethyl acetate (B1210297) in n-hexane, and then increasing proportions of methanol in ethyl acetate. d. Collect fractions of a defined volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light (254 nm and 365 nm).

2. Further Purification by Preparative HPLC: a. Combine the fractions containing compounds with similar TLC profiles to those expected for meroterpenoids. b. Further purify these combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column. c. Use a gradient elution system, for example, with a mobile phase consisting of acetonitrile (B52724) and water (both with 0.1% formic acid), starting with a lower concentration of acetonitrile and gradually increasing it. d. Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peaks corresponding to this compound.

Protocol 3: Quantitative Analysis of this compound by HPLC-UV

1. Preparation of Standard and Sample Solutions: a. Prepare a stock solution of purified this compound standard of known concentration in methanol. b. Prepare a series of calibration standards by diluting the stock solution to different concentrations. c. Prepare the sample solution by accurately weighing the purified extract, dissolving it in methanol to a known volume, and filtering it through a 0.45 µm syringe filter.

2. HPLC Conditions: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile (A) and water with 0.03% phosphoric acid (B).[3] A typical gradient could be: 0-20 min, 20-80% A; 20-30 min, 80-100% A. c. Flow Rate: 1.0 mL/min.[3] d. Detection Wavelength: 252 nm.[3] e. Injection Volume: 10 µL.

3. Quantification: a. Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. b. Inject the sample solution and determine the peak area of this compound. c. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Affected by Ganoderma Meroterpenoids

Ganoderma meroterpenoids have been reported to exhibit anti-inflammatory and anti-fibrotic effects, potentially through the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[6] The TGF-β pathway plays a crucial role in cellular processes like growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in various diseases, including fibrosis and cancer. The diagram below illustrates a simplified representation of the TGF-β/Smad signaling pathway and the potential inhibitory action of Ganoderma meroterpenoids.

Caption: Potential inhibition of the TGF-β/Smad signaling pathway by Ganodermaone B.

Experimental Workflow for this compound Extraction and Purification

The following diagram outlines the general workflow for the extraction and purification of this compound from fungal biomass.

Caption: Workflow for Ganodermaone B extraction and purification.

Disclaimer: The provided protocols are intended for research purposes by qualified professionals. Appropriate safety precautions should be taken when handling chemicals and equipment. The extraction and purification conditions may require optimization depending on the specific Ganoderma species and the desired purity of the final compound.

References

- 1. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of Ganodermaones B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderma species, particularly Ganoderma lucidum (Lingzhi or Reishi), are medicinal mushrooms with a long history of use in traditional Asian medicine. Their therapeutic effects are largely attributed to a diverse array of bioactive secondary metabolites, most notably triterpenoids.[1][2][3] Ganodermaones are a class of these triterpenoids that have garnered scientific interest for their potential pharmacological activities. The accurate quantification of specific triterpenoids like Ganodermaone B is crucial for quality control of herbal products, pharmacokinetic studies, and understanding their mechanisms of action.

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Ganodermaone B in various matrices. The method's high selectivity and sensitivity make it suitable for complex biological samples and for the analysis of commercial Ganoderma extracts.[4][5]

Principle of the Method

This method leverages the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry (MS/MS).

-

High-Performance Liquid Chromatography (HPLC): The sample extract is injected into an HPLC system where a C18 reversed-phase column separates Ganodermaone B from other matrix components based on its polarity. A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water ensures efficient separation.[6][7]

-

Tandem Mass Spectrometry (MS/MS): The analyte eluting from the HPLC column is ionized, typically using Electrospray Ionization (ESI). The mass spectrometer then isolates the specific precursor ion of Ganodermaone B (based on its mass-to-charge ratio, m/z). This precursor ion is fragmented through collision-induced dissociation (CID), and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from co-eluting compounds.[5][8][9] An internal standard (IS) is used to ensure accuracy and correct for any variations during sample preparation and analysis.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade acetonitrile, methanol (B129727), and water. Formic acid or acetic acid (LC-MS grade).

-

Reference Standards: Ganodermaone B (purity >95%), Internal Standard (IS) (e.g., a structurally similar triterpenoid (B12794562) not present in the sample, such as d6-TX102 or another suitable Ganoderma triterpenoid).[8]

-

Extraction Solvents: Ethyl acetate (B1210297) or methanol (ACS grade or higher).[2][6]

-

Sample Matrix: Ganoderma lucidum powder, extract, or biological matrix (e.g., plasma, tissue homogenate).

Instrumentation

-

HPLC System: A system equipped with a binary pump, autosampler, and column oven (e.g., Agilent 1200 series, Waters ACQUITY UPLC, or equivalent).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., Sciex API series, Waters Xevo TQ series, or equivalent).

-

Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 mm × 4.6 mm, 5 µm or equivalent).[6]

Preparation of Solutions

-

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of Ganodermaone B and the IS in 1 mL of methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the Ganodermaone B stock solution with methanol:water (1:1, v/v). A typical concentration range might be 1-1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to achieve a final concentration of 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from a separate stock solution to assess the method's accuracy and precision.

Sample Preparation (from Ganoderma lucidum Powder)

-

Weighing: Accurately weigh 1.0 g of dried Ganoderma lucidum powder into a 50 mL centrifuge tube.

-

Extraction: Add 25 mL of ethyl acetate to the tube.[6]

-

Sonication: Sonicate the mixture for 30 minutes in a water bath.[6]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collection: Collect the supernatant. Repeat the extraction process two more times on the remaining solid material.

-

Evaporation: Combine the three supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.[6]

-

Reconstitution: Dissolve the resulting residue in 1 mL of methanol.[6]

-

Spiking and Filtration: Take 100 µL of the reconstituted sample, add 10 µL of the IS working solution (100 ng/mL), and vortex. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analytical Conditions

The following tables summarize the instrumental parameters for the analysis.

Table 1: HPLC Parameters

| Parameter | Condition |

| Column | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)[6] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min, 30% B; 5-25 min, 30-90% B; 25-30 min, 90% B; 30.1-35 min, 30% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C[6] |

| Injection Volume | 10 µL |

Table 2: Mass Spectrometer Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 3.5 kV[8] |

| Desolvation Temp. | 500°C |

| Nebulizer Gas | Nitrogen, 40 psi |

| Drying Gas | Nitrogen, 10 L/min |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized based on infusion of pure standard |

| Ganodermaone B | e.g., m/z 455.3 → 135.1 (Quantifier), 455.3 → 107.1 (Qualifier) |

| Internal Standard | e.g., m/z 551.4 → 104.2 (for d6-TX102)[8] |

| Collision Energy | To be optimized for each transition |

Note: The MRM transitions for Ganodermaone B are hypothetical and must be determined experimentally by infusing a pure standard into the mass spectrometer.

Data Presentation and Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. Assessed by a calibration curve (at least 6 non-zero points). | Correlation coefficient (r²) ≥ 0.99 |

| Precision | The closeness of agreement between a series of measurements. Assessed at LLOQ, LQC, MQC, and HQC levels. | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ)[8][10] |

| Accuracy | The closeness of the mean test results to the true value. Assessed at LQC, MQC, and HQC levels. | Percent recovery between 85-115% (80-120% at LLOQ)[8][10] |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Consistent and reproducible across batches. |

| LOD & LOQ | Lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | LOD: Signal-to-Noise ratio ≥ 3; LOQ: Signal-to-Noise ratio ≥ 10. |

Table 4: Example Calibration Curve Data

| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 250,100 | 0.006 |

| 5 | 7,850 | 255,200 | 0.031 |

| 20 | 30,100 | 249,500 | 0.121 |

| 100 | 155,600 | 251,800 | 0.618 |

| 500 | 780,400 | 253,100 | 3.083 |

| 1000 | 1,550,200 | 250,900 | 6.178 |

Table 5: Example Intra-Day Precision and Accuracy Data (n=6)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | %RSD (Precision) | %Accuracy |

| LLOQ | 1 | 0.95 | 8.5 | 95.0 |

| LQC | 5 | 5.21 | 6.2 | 104.2 |

| MQC | 50 | 48.95 | 4.1 | 97.9 |

| HQC | 500 | 505.10 | 3.5 | 101.0 |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Quantification of Triterpenoids in Lingzhi or Reishi Medicinal Mushroom, Ganoderma lucidum (Agaricomycetes), with HPLC-MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]